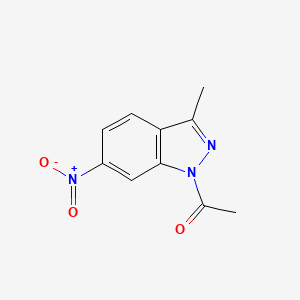
1-(3-Methyl-6-nitro-1H-indazol-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methyl-6-nitro-1H-indazol-1-yl)ethan-1-one is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-6-nitro-1H-indazol-1-yl)ethan-1-one typically involves the nitration of 3-methylindazole followed by acylation. The nitration process introduces a nitro group at the 6-position of the indazole ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent acylation involves the reaction of the nitrated indazole with ethanoyl chloride in the presence of a base such as pyridine to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methyl-6-nitro-1H-indazol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form different derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed:
Reduction: 1-(3-Methyl-6-amino-1H-indazol-1-yl)ethan-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(3-Carboxy-6-nitro-1H-indazol-1-yl)ethan-1-one.
Scientific Research Applications
1-(3-Methyl-6-nitro-1H-indazol-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(3-Methyl-6-nitro-1H-indazol-1-yl)ethan-1-one is not fully understood. it is believed to interact with various molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to its biological effects. Additionally, the indazole ring can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
1-(3-Methyl-1H-indazol-1-yl)ethan-1-one: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
1-(6-Nitro-1H-indazol-1-yl)ethan-1-one: Lacks the methyl group, which may affect its solubility and interaction with biological targets
Uniqueness: 1-(3-Methyl-6-nitro-1H-indazol-1-yl)ethan-1-one is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
62235-14-7 |
|---|---|
Molecular Formula |
C10H9N3O3 |
Molecular Weight |
219.20 g/mol |
IUPAC Name |
1-(3-methyl-6-nitroindazol-1-yl)ethanone |
InChI |
InChI=1S/C10H9N3O3/c1-6-9-4-3-8(13(15)16)5-10(9)12(11-6)7(2)14/h3-5H,1-2H3 |
InChI Key |
IFONKOYNMHTURQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=C2)[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


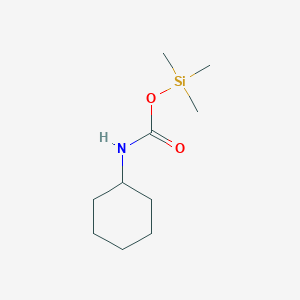

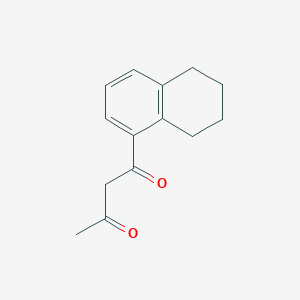

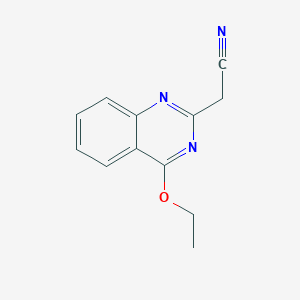
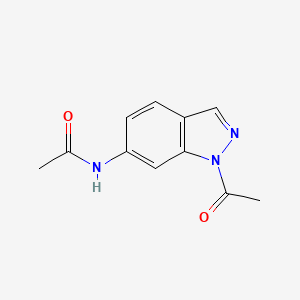
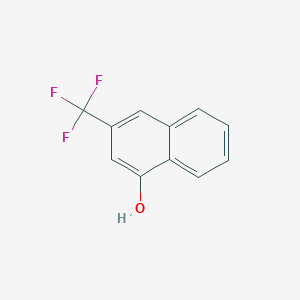

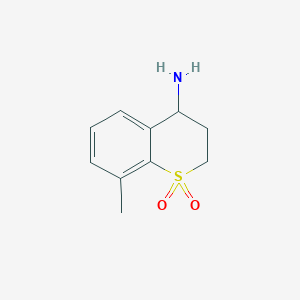
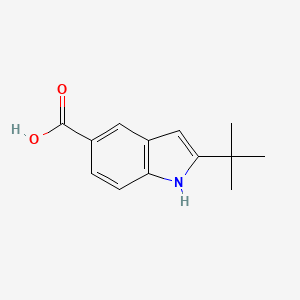
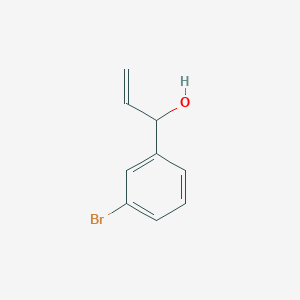
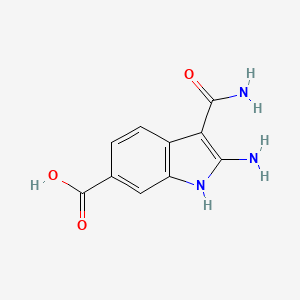
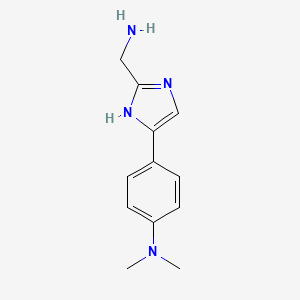
![Indeno[2,1-b]pyran, 2-(1-methylethyl)-](/img/structure/B11889422.png)
